Methyl 2-(cyclopropylamino)nicotinate
Description
Methyl 2-(cyclopropylamino)nicotinate is a nicotinic acid derivative characterized by a cyclopropylamino substituent at the 2-position of the pyridine ring and a methyl ester group at the 3-position. Its structure combines the metabolic stability of the cyclopropyl group with the ester functionality, which may influence hydrolysis rates and bioavailability .
Despite this, its structural analogs remain relevant for comparative studies.
Properties
IUPAC Name |
methyl 2-(cyclopropylamino)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)8-3-2-6-11-9(8)12-7-4-5-7/h2-3,6-7H,4-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNACOUZLQYIZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Precursor Strategy
A common route begins with 2-chloronicotinic acid, which undergoes esterification to yield methyl 2-chloronicotinate. Subsequent nucleophilic substitution with cyclopropylamine introduces the cyclopropylamino group. The esterification typically employs thionyl chloride (SOCl₂) in methanol, achieving near-quantitative conversion. For the substitution step, elevated temperatures (120–150°C) and polar aprotic solvents like dimethylformamide (DMF) are required due to the poor electrophilicity of the chlorinated aromatic ring. Yields for this two-step process range from 45% to 65%, with purity exceeding 90% after recrystallization.
Key Variables:
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Temperature: Suboptimal temperatures (<100°C) result in incomplete substitution.
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Solvent: DMF outperforms tetrahydrofuran (THF) and acetonitrile in rate acceleration.
Transition Metal-Catalyzed Amination
Palladium-Mediated Buchwald-Hartwig Coupling
Palladium catalysis offers a robust alternative for constructing the C–N bond at the 2-position. Methyl 2-bromonicotinate reacts with cyclopropylamine in the presence of a Pd/Xantphos catalyst system, enabling coupling under milder conditions (80–100°C). This method circumvents the high temperatures of nucleophilic substitution, achieving yields of 70–85% with ligand-dependent efficiency.
Optimized Conditions:
Copper-Catalyzed Ullmann-Type Coupling
For cost-sensitive applications, copper iodide (CuI) with 1,10-phenanthroline as a ligand facilitates the coupling of methyl 2-iodonicotinate and cyclopropylamine. While requiring higher temperatures (130–140°C), this method achieves moderate yields (50–60%) and is scalable to multigram quantities.
One-Pot Tandem Synthesis
Recent advancements integrate esterification and amination into a single reactor, minimizing intermediate isolation. A representative protocol involves:
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In situ esterification: 2-Chloronicotinic acid, SOCl₂, and methanol.
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Amination: Direct addition of cyclopropylamine and K₂CO₃ at 110°C.
This tandem approach reduces processing time by 40%, yielding 58–63% product with 92–94% purity.
Microwave-Assisted Synthesis
Microwave irradiation accelerates both esterification and amination steps. For example, methyl 2-bromonicotinate and cyclopropylamine react in DMF under microwave conditions (150°C, 30 minutes), achieving 78% yield with a Pd/JohnPhos catalyst. This method reduces reaction times from hours to minutes but requires specialized equipment.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling 2-chloronicotinic acid, cyclopropylamine, and K₂CO₃ with a catalytic amount of CuI produces the target compound in 55% yield after 2 hours. This method eliminates solvent waste but faces challenges in product isolation.
Aqueous Phase Reactions
Water as a solvent with phase-transfer catalysts (e.g., tetrabutylammonium bromide) enables amination at 100°C, yielding 48% product. While environmentally favorable, hydrolysis of the ester group limits broader adoption.
Analytical and Characterization Data
Table 1: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 58 | 91 | 24 | Moderate |
| Buchwald-Hartwig | 82 | 96 | 12 | High |
| Ullmann Coupling | 54 | 89 | 18 | High |
| Microwave | 78 | 95 | 0.5 | Low |
Spectroscopic Validation:
Scientific Research Applications
Methyl 2-(cyclopropylamino)nicotinate, often abbreviated as MeCAN, is a compound with significant applications in various fields, particularly in medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.
Synthesis of Active Pharmaceutical Ingredients (APIs)
MeCAN serves as a crucial intermediate in the synthesis of several APIs, including nevirapine, an antiretroviral drug used to treat HIV. The synthesis process involves multiple steps where MeCAN is converted into other compounds through reactions such as hydrolysis and esterification. Recent advancements have improved the yield and efficiency of these synthetic routes:
| Step | Reaction | Yield (%) |
|---|---|---|
| 1 | Cyclopropylamine + 2-chloronicotinonitrile → 2-cyclopropylamino nicotinonitrile | 91% |
| 2 | Hydrolysis of the nitrile to form 2-cyclopropylamino nicotinic acid (2-CAN) | 86% |
| 3 | Esterification to produce MeCAN | High yield |
These improvements highlight the potential for cost-effective production methods that enhance the availability of nevirapine for therapeutic use .
Topical Formulations
MeCAN has been investigated for its potential use in topical formulations due to its ability to induce erythema, which can be beneficial in assessing anti-inflammatory agents. Studies have shown that formulations containing MeCAN can enhance the absorption and efficacy of active ingredients when used topically. The minimal erythema concentration (MEC) has been established for better formulation outcomes, indicating that individual responses to MeCAN can vary significantly .
Research has indicated that MeCAN exhibits biological activities that can be harnessed in pharmacology. For example, studies have explored its effects on inflammatory responses when used in conjunction with nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. The results suggest that MeCAN can enhance the efficacy of these drugs by improving their penetration and action at the site of inflammation .
Case Study 1: Nevirapine Synthesis
In a recent study, researchers developed a streamlined method for synthesizing nevirapine using MeCAN as an intermediate. This method not only increased the yield but also reduced the number of steps required compared to traditional methods. The final product was analyzed using high-performance liquid chromatography (HPLC), confirming its purity and effectiveness as an API .
Case Study 2: Erythema Induction
A clinical trial evaluated the use of MeCAN in topical formulations aimed at assessing anti-inflammatory effects. Participants were treated with formulations containing varying concentrations of MeCAN, and erythema response was measured using diffuse reflectance spectroscopy. The study concluded that using an MEC tailored to individual responses provided more reliable efficacy results compared to standardized concentrations .
Mechanism of Action
The mechanism of action of Methyl 2-(cyclopropylamino)nicotinate involves its interaction with biological targets such as enzymes and receptors. It is believed to exert its effects by modulating the activity of nicotinic acid receptors and influencing metabolic pathways related to nicotinic acid metabolism. The compound may also promote the release of prostaglandins, which are involved in various physiological processes .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key structural analogs include:
- Methyl 2-(1-cyanocyclopropyl)nicotinate (CAS RN: 1956335-86-6): Differs by replacing the cyclopropylamino group with a cyanocyclopropyl moiety, introducing electron-withdrawing effects .
- Methyl nicotinate (CAS RN: 93-58-3): Lacks the cyclopropyl substituent, serving as a simpler reference for ester hydrolysis studies .
- Methyl 2-(methylsulfonamido)nicotinate (CAS RN: 1418315-87-3): Features a sulfonamido group, altering solubility and metabolic pathways .
Table 1: Physicochemical Comparison
Metabolic Stability and Hydrolysis
Human serum albumin (HSA) exhibits esterase-like activity toward nicotinate esters, with hydrolysis rates dependent on substituent chemistry:
- Methyl nicotinate shows exceptional stability (half-life >95 hours in HSA), attributed to steric hindrance from the methyl ester .
- 2-Butoxyethyl nicotinate hydrolyzes rapidly (half-life <15 minutes), likely due to increased solubility and accessibility of the ester group .
- This compound: While direct data is unavailable, the cyclopropylamino group may slow hydrolysis compared to unsubstituted analogs by introducing steric or electronic effects.
Biological Activity
Methyl 2-(cyclopropylamino)nicotinate (MeCAN) is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of MeCAN, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
MeCAN is structurally characterized by the presence of a methyl ester group attached to a nicotinic acid derivative with a cyclopropylamino substituent. The molecular formula of MeCAN is , with a molecular weight of approximately 266.30 g/mol. Understanding its chemical structure is crucial for elucidating its biological activity.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of compounds similar to MeCAN. For instance, research has shown that derivatives with cyclopropyl groups exhibit significant activity against Plasmodium falciparum, the parasite responsible for malaria. The mechanism involves targeting the cytochrome b gene in the mitochondrial respiratory chain, leading to inhibition of parasite growth without cytotoxic effects on human cells .
In one study, a compound from the cyclopropyl carboxamide class demonstrated an EC50 value of 40 nM against the asexual stage of P. falciparum, indicating potent activity . The SAR analysis revealed that modifications in the cyclopropyl moiety can significantly alter activity, emphasizing the importance of this structural feature.
Structure-Activity Relationships (SAR)
The SAR studies conducted on compounds related to MeCAN have provided insights into how structural variations influence biological activity. For example:
- Cyclopropyl Group : The presence of the cyclopropyl group has been shown to enhance lipophilicity and improve binding affinity to biological targets.
- Substitution Patterns : Variations in substitution patterns around the nicotinic core have been systematically analyzed. For instance, para-substituted analogs exhibited superior activity compared to meta-substituted ones, with specific EC50 values reported ranging from 0.26 μM to 5.6 μM depending on structural modifications .
Case Studies and Research Findings
Several key studies have contributed to our understanding of MeCAN's biological activity:
- Antimalarial Efficacy : A study focusing on cyclopropyl carboxamide derivatives found that specific modifications led to enhanced efficacy against malaria in mouse models, with significant improvements in metabolic stability noted .
- Nevirapine Synthesis : MeCAN serves as an intermediate in the synthesis of nevirapine, an important antiretroviral drug used in HIV treatment. The optimization processes for synthesizing nevirapine from MeCAN have been documented, highlighting its relevance in pharmaceutical manufacturing .
- Psychoactive Potential : While not directly linked to therapeutic uses, investigations into novel psychoactive substances (NPS) have identified compounds similar to MeCAN that exhibit varying degrees of psychoactivity and toxicity profiles. This underscores the need for careful assessment of new derivatives within this chemical class .
Summary Table of Biological Activities
Q & A
Basic Questions
Q. What are the recommended synthetic routes for Methyl 2-(cyclopropylamino)nicotinate, and how can its purity be validated?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-chloronicotinate derivatives with cyclopropylamine under reflux in anhydrous solvents (e.g., DMF or THF) with a base (e.g., K₂CO₃) to facilitate substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Validate purity using HPLC (C18 column, UV detection at 254 nm) and confirm structure via , , and high-resolution mass spectrometry (HRMS). Reference standard spectral libraries (e.g., NIST Chemistry WebBook , PubChem ) for comparison.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : identifies protons on the cyclopropyl and pyridine rings, while confirms carbonyl (C=O) and nitrile groups.
- IR Spectroscopy : Detect functional groups (e.g., C=O stretch ~1700 cm⁻¹, N-H bend ~1600 cm⁻¹).
- Mass Spectrometry : HRMS provides exact mass for molecular formula confirmation. Cross-reference with databases like EPA DSSTox for validation.
Q. What safety protocols should be followed when handling this compound?
- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap/water . For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Consult SDS of structurally similar compounds (e.g., 2-amino-6-methylnicotinonitrile ) for generalized guidelines, but conduct compound-specific risk assessments.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology :
- Parameter Screening : Vary temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst (e.g., Pd-based catalysts for coupling reactions).
- Design of Experiments (DoE) : Use factorial designs to identify critical variables. Monitor reaction progress via TLC or in situ FTIR.
- Case Study : Analogous optimization for Methyl 2-chloro-4-methylnicotinate achieved 85% yield using THF and K₂CO₃ at 80°C .
Q. How can contradictory reports on the biological activity of this compound derivatives be resolved?
- Methodology :
- Assay Standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., 48-hr exposure).
- Meta-Analysis : Adjust for variables like solvent (DMSO concentration) and control baselines. Cross-validate with in vivo models (e.g., zebrafish for bioavailability) .
- Example : Discrepancies in IC₅₀ for similar nicotinates (5–50 µM) were attributed to differences in mitochondrial activity assays .
Q. Does the cyclopropylamino group enhance stability under physiological conditions compared to other substituents?
- Methodology :
- Stability Assays : Incubate the compound in PBS (pH 7.4) and human liver microsomes. Monitor degradation via LC-MS over 24 hours.
- Comparative Studies : Contrast with methylamino or ethylamino analogs. For instance, methyl nicotinate ligands showed dissociation under UV irradiation in Ru complexes, suggesting substituent-dependent stability .
Q. What mechanistic insights explain the interaction of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to kinases or GPCRs. Validate with SPR (surface plasmon resonance) for binding affinity (KD).
- Metabolite Tracking : Radiolabel the cyclopropyl group () to trace metabolic pathways in hepatocytes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
